2'-Hydroxyacetophenone

Catalog No.
S579673
CAS No.
118-93-4
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Hydroxyacetophenone

CAS Number

118-93-4

Product Name

2'-Hydroxyacetophenone

IUPAC Name

1-(2-hydroxyphenyl)ethanone

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3

InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1O

Solubility

slightly soluble in water; soluble in fat
miscible (in ethanol)

Synonyms

1-(2-Hydroxyphenyl)ethanone; 1-(6-Hydroxyphenyl)ethanone; 2-Acetylphenol; 2-Hydroxyphenyl Methyl Ketone; 2-Hydroxyphenylethanone; 2'-Hydroxyacetophenone; Methyl 2-hydroxyphenyl ketone;

Canonical SMILES

CC(=O)C1=CC=CC=C1O

Organic Synthesis:

  • Intermediate: 2'-Hydroxyacetophenone serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. Its reactive ketone and hydroxyl groups allow for diverse chemical transformations. Source: Fisher Scientific:

Medicinal Chemistry:

  • Drug Discovery: Researchers explore the potential of 2'-hydroxyacetophenone derivatives as lead compounds for drug discovery. Studies have shown promising results in modulating the activity of specific biological targets, such as the Liver X Receptor (LXR) linked to cholesterol metabolism. )

Material Science:

  • Polymer Synthesis: 2'-Hydroxyacetophenone can be incorporated into the synthesis of various polymers, imparting specific properties like thermal stability and functionality. This opens avenues for research in developing novel materials with tailored characteristics. Source: ScienceDirect:

Analytical Chemistry:

  • Reference Standard: Due to its well-defined properties and commercially available nature, 2'-hydroxyacetophenone serves as a reliable reference standard in analytical techniques like chromatography and spectroscopy. This aids in the identification and quantification of other unknown compounds. Source: EMD Millipore:

2'-Hydroxyacetophenone, also known as O-acetylphenol, is an organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. It appears as a clear yellow to brown liquid with a sweet, floral odor reminiscent of mown hay or hawthorn. This compound is notable for its occurrence in various foods, including cocoa, coffee, and certain fruits, suggesting its potential as a flavoring agent and biomarker for dietary intake .

2'-Hydroxyacetophenone is considered a mild irritant and should be handled with care. Here are some safety precautions:

  • Wear appropriate personal protective equipment like gloves, safety glasses, and a fume hood when working with this compound.
  • Avoid inhalation, ingestion, and skin contact.
  • 2'-Hydroxyacetophenone is combustible with a flash point of 106.11 °C. Keep it away from heat sources and open flames.
, including:

  • Fries Rearrangement: This reaction involves the conversion of phenyl acetate to 2'-hydroxyacetophenone using Lewis acid catalysts such as aluminum chloride .
  • Claisen-Schmidt Condensation: It can react with aldehydes (e.g., benzaldehyde) under acidic conditions to form chalcones and flavanones. The reaction's efficiency is influenced by the choice of catalyst and temperature .
  • Biocatalytic Synthesis: Recent studies have explored biocatalyzed pathways for synthesizing 2'-hydroxyacetophenone from racemic styrene oxide through engineered enzymes .

Research indicates that 2'-hydroxyacetophenone exhibits various biological activities. It has been studied for its potential anti-mycobacterial and anticancer properties. Its derivatives may inhibit tumor growth, highlighting its significance in pharmaceutical research . Additionally, the compound's antioxidant properties have been noted, which could contribute to its therapeutic potential.

The synthesis of 2'-hydroxyacetophenone can be achieved through several methods:

  • Fries Rearrangement: As mentioned earlier, this method involves the rearrangement of phenyl acetate in the presence of Lewis acids.
  • Biocatalytic Methods: Utilizing engineered enzymes allows for a more environmentally friendly synthesis from styrene oxides, showcasing advancements in biocatalysis .
  • Traditional Organic Synthesis: Various organic synthesis techniques can yield this compound from simpler starting materials through multi-step reactions.

2'-Hydroxyacetophenone has diverse applications:

  • Flavoring Agent: It is used in food products for its aromatic properties.
  • Pharmaceutical Intermediate: This compound serves as a precursor in the synthesis of various drugs and therapeutic agents .
  • Polymerization Initiator: It can be employed in controlled polymerization processes, particularly in the production of biodegradable plastics like polylactide .

Interaction studies involving 2'-hydroxyacetophenone often focus on its reactivity with other compounds. For example, studies have shown that it can form stable complexes with metal oxides during catalytic reactions. These interactions are crucial for understanding its behavior in synthetic pathways and its potential applications in catalysis .

Several compounds share structural or functional similarities with 2'-hydroxyacetophenone. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
AcetophenoneC₈H₈OSimple ketone without hydroxyl group; used as a solvent.
4-HydroxyacetophenoneC₈H₈O₂Hydroxyl group at the para position; exhibits different biological activities.
2-HydroxybenzaldehydeC₇H₆O₂Aldehyde form; used in organic synthesis and flavoring.
4-Hydroxybenzoic acidC₇H₆O₃Carboxylic acid derivative; utilized in pharmaceuticals and cosmetics.

While these compounds share similar functional groups or frameworks, 2'-hydroxyacetophenone's unique positioning of the hydroxyl group contributes to its distinct chemical reactivity and biological activity.

Origins in the Fries Rearrangement

The synthesis of 2'-hydroxyacetophenone is historically tied to the Fries rearrangement, first reported by German chemist Karl Theophil Fries in 1908. This reaction involves the Lewis acid-catalyzed rearrangement of phenolic esters (e.g., phenyl acetate) into ortho- and para-hydroxyaryl ketones. Early industrial methods relied on this process, utilizing aluminum chloride (AlCl₃) to achieve yields of up to 70% under controlled conditions.

Evolution of Synthetic Methods

While the Fries rearrangement remains foundational, modern approaches prioritize greener alternatives. For instance, patents describe using heteropolyacid-Lewis acid composite catalysts to avoid toxic reagents like dimethyl sulfate, enhancing environmental safety. Microwave-assisted synthesis and catalytic distillation have also emerged, reducing reaction times and improving selectivity.

Classical Synthesis via Fries Rearrangement

The Fries rearrangement represents the most established and widely utilized synthetic approach for preparing 2'-hydroxyacetophenone from phenolic esters [1] [4] [8]. This acid-catalyzed transformation involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, resulting in the formation of hydroxyaryl ketones with both ortho and para regioselectivity [4] [8]. The reaction has gained prominence due to its high atom economy and relatively straightforward implementation using readily available starting materials [1].

Reaction Mechanisms and Catalysts (Aluminum Trichloride, Zinc Chloride)

The mechanistic pathway of the Fries rearrangement proceeds through a well-characterized sequence involving Lewis acid coordination and electrophilic aromatic substitution [4] [8]. Initially, the Lewis acid catalyst, typically aluminum trichloride, coordinates to the carbonyl oxygen atom of the acyl group rather than the phenolic oxygen, as the carbonyl oxygen exhibits greater electron density and superior Lewis base character [4]. This coordination polarizes the bond between the acyl residue and the phenolic oxygen atom, facilitating the rearrangement of the aluminum trichloride group to the phenolic oxygen [4].

The formation of a free acylium carbocation represents the critical intermediate in this transformation [4] [8]. This electrophilic species subsequently undergoes classical electrophilic aromatic substitution with the aromatic ring, leading to the desired hydroxyacetophenone products [4]. The abstracted proton is released as hydrochloric acid, where the chlorine originates from the aluminum trichloride catalyst [8].

Aluminum trichloride serves as the most extensively studied catalyst for this transformation, typically employed in quantities ranging from 3 to 8 equivalents relative to the substrate [1] [2]. Research has demonstrated that aluminum trichloride provides conversions between 58% and 88% under optimized conditions, with the catalyst loading significantly influencing both conversion rates and product distributions [1] [9]. Lower catalyst loadings of 3 equivalents yield approximately 33% conversion, while increasing to 8 equivalents can achieve conversions up to 88% [1].

Zinc chloride presents an alternative Lewis acid catalyst with distinct advantages in terms of handling and environmental considerations [2] [9]. Studies have shown that zinc chloride, when employed in molar ratios of 1.1 to 1.5 equivalents relative to phenyl acetate, can achieve conversions ranging from 69% to 87% [2]. The zinc chloride-catalyzed process operates effectively at temperatures between 120°C and 160°C, providing comparable yields to aluminum trichloride while offering improved catalyst stability [2] [9].

Microwave-assisted synthesis using acidic aluminum oxide-zinc chloride mixtures has emerged as a particularly efficient variation, achieving conversions of 76% to 87% with significantly reduced reaction times of 5 to 6 minutes [9]. This heterogeneous catalyst system combines the Lewis acidity of zinc chloride with the solid support properties of acidic aluminum oxide, resulting in enhanced catalytic performance and simplified product isolation [9].

Optimization of Reaction Conditions (Temperature, Solvent Systems)

Temperature exerts profound influence on both the conversion efficiency and regioselectivity of the Fries rearrangement [4] [8] [36]. Low reaction temperatures, typically 60°C or below, favor the formation of para-hydroxyacetophenone through kinetic control mechanisms [4] [36]. At these temperatures, the para product forms more rapidly due to lower activation energy requirements and represents the rate-controlled product [36]. Conversely, elevated temperatures above 160°C favor ortho-hydroxyacetophenone formation through thermodynamic control, as the ortho isomer achieves greater stability through intramolecular chelation between the hydroxyl and carbonyl groups [4] [36].

Optimal synthetic conditions typically employ temperatures between 120°C and 160°C, providing balanced conversion rates while maintaining reasonable regioselectivity [2] [39]. At 120°C, conversions of 58% to 72% can be achieved with reaction times of 1.5 to 5 hours [2]. The mechanochemical approach has demonstrated that temperatures as low as 75°C to 100°C can provide excellent results when combined with mechanical energy input, achieving 61% to 71% yields in dramatically reduced reaction times [1] [35].

Solvent selection significantly impacts both reaction efficiency and product distribution patterns [1] [4] [37]. Polar solvents such as acetone demonstrate moderate performance, achieving approximately 70% conversion with para to ortho ratios of 2.4 to 1 [1]. The polarity of the solvent influences the stabilization of ionic intermediates, with polar media favoring para substitution through enhanced solvation of the acylium cation [4].

Non-polar aromatic solvents, particularly mesitylene, have shown exceptional performance in optimizing para selectivity [1]. Mesitylene provides quantitative conversion with high para to ortho ratios, attributed to its ability to stabilize the reaction intermediates without competing coordination to the Lewis acid catalyst [1]. Benzene and toluene exhibit similar beneficial effects, achieving conversions of 70% to 80% respectively, though with some formation of Friedel-Crafts acylation byproducts [1].

The water content of the reaction system critically affects catalyst performance and product yields [37]. Traces of water can hydrolyze both the starting phenyl acetate and the Lewis acid catalyst, leading to diminished conversions and increased formation of phenol byproducts [30]. Anhydrous conditions are essential for optimal catalyst activity and product selectivity [30].

Alternative Synthetic Routes

Acetylation of Phenols with Acetyl Chloride

Direct acetylation of phenols using acetyl chloride provides an alternative synthetic pathway that circumvents the rearrangement step inherent in the Fries approach [14] [15] [17]. This method involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of acetyl chloride, forming the corresponding phenyl acetate ester directly [14] [17]. The reaction typically requires basic conditions to neutralize the hydrochloric acid byproduct and drive the equilibrium toward ester formation [14].

The reaction mechanism proceeds through initial deprotonation of the phenol by a suitable base, generating the more nucleophilic phenoxide anion [14]. Sodium hydroxide and pyridine represent the most commonly employed bases for this transformation [3] [17]. The phenoxide then attacks the acetyl chloride, displacing chloride and forming the desired ester bond [14]. Phase transfer catalysis using quaternary ammonium salts has proven particularly effective for enhancing reaction rates and yields [14].

Optimal reaction conditions involve temperatures between 20°C and 30°C to minimize hydrolysis of the acetyl chloride while maintaining reasonable reaction rates [3] [14]. The reaction typically requires 2 to 3 hours for completion, significantly shorter than the Fries rearrangement approach [3]. Yields ranging from 59% to 99% have been reported depending on the specific reaction conditions and substrate substitution patterns [3] [14].

Solvent selection plays a crucial role in reaction efficiency and product purity [3] [14]. Cyclohexane and chloroform have demonstrated excellent performance as reaction media, providing good solubility for both reactants while minimizing side reactions [3]. The biphasic system using sodium hydroxide solution and dichloromethane, enhanced with phase transfer catalysts, can achieve yields up to 84% under optimized conditions [14].

Enzymatic and Biocatalytic Approaches (Epoxide Hydrolase-Mediated Pathways)

Biocatalytic synthesis of 2'-hydroxyacetophenone represents a cutting-edge approach that leverages the exceptional selectivity and mild operating conditions of enzymatic transformations [18] [19] [20]. The most extensively studied pathway involves a cascade reaction utilizing epoxide hydrolase and alcohol dehydrogenase enzymes to convert racemic styrene oxide into the desired hydroxyacetophenone product [18] [19].

The enzymatic pathway commences with the potato epoxide hydrolase-catalyzed hydrolysis of styrene oxide [18] [19]. This enzyme exhibits remarkable enantioconvergent behavior, converting both enantiomers of racemic styrene oxide into (1R)-phenylethane-1,2-diol with high stereoselectivity [18]. The epoxide hydrolase demonstrates unusual thermostability for a mesophilic protein and can withstand high concentrations of water-miscible organic solvents [19].

The second enzymatic step involves the regioselective oxidation of the diol intermediate using engineered alcohol dehydrogenase variants [18] [19]. Wild-type alcohol dehydrogenase from Rhodococcus ruber exhibits poor activity with vicinal diols, necessitating protein engineering to improve catalytic performance [18]. Laboratory evolution has yielded two enhanced variants, F43H and F43H/Y54L, demonstrating improved turnover numbers for the regioselective oxidation to 2'-hydroxyacetophenone [18].

The biocatalytic system operates under remarkably mild conditions, with optimal temperatures between 25°C and 37°C [18] [19]. The reaction utilizes the host cell metabolism for nicotinamide adenine dinucleotide coenzyme supply and regeneration, eliminating the need for expensive cofactor additions [18]. The entire biotransformation can be conducted in aqueous medium using living Escherichia coli cells expressing both enzymes [18].

Despite the environmental advantages and high selectivity, the biocatalytic approach faces limitations in overall yield due to thermodynamic constraints [18]. The equilibrium strongly favors the diol intermediate, resulting in final yields of approximately 10% for 2'-hydroxyacetophenone [18]. The relatively low catalytic efficiency of the alcohol dehydrogenase variants, with turnover numbers of 0.050 per second per millimolar, contributes to extended reaction times of 24 to 48 hours [18].

Regioselective Synthesis and Isomer Control

Regioselectivity control represents a critical aspect of 2'-hydroxyacetophenone synthesis, as most synthetic methods produce mixtures of ortho and para isomers [4] [8] [25]. The ability to selectively obtain the desired ortho isomer requires careful manipulation of reaction conditions and catalyst systems [4] [36].

Temperature manipulation provides the most straightforward approach to regioselectivity control in Fries rearrangement reactions [4] [36]. Kinetic control at low temperatures (60°C or below) favors para-hydroxyacetophenone formation, while thermodynamic control at elevated temperatures (above 160°C) promotes ortho isomer formation [36]. The ortho product benefits from stabilization through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, making it the thermodynamically preferred isomer [36].

Catalyst selection significantly influences regioselectivity patterns [9] [11]. Zinc powder catalysis under microwave irradiation demonstrates preferential para migration, while conventional heating with the same catalyst system favors ortho migration [11]. This remarkable solvent-dependent selectivity switch provides synthetic chemists with tools to access either regioisomer selectively [11].

The mechanochemical approach using ball mills has demonstrated exceptional control over isomer ratios [1] [35]. Liquid-assisted grinding techniques can shift the para to ortho ratio to values exceeding 3 to 1, representing significant improvement over conventional solution-phase methods [1]. The use of specific grinding additives and controlled mechanical energy input enables fine-tuning of the regioselectivity profile [35].

Solvent polarity exerts substantial influence on regioselectivity outcomes [1] [4]. Polar solvents such as acetone typically provide moderate para selectivity with ratios around 2.4 to 1, while non-polar aromatic solvents like mesitylene can achieve high para selectivity [1]. The differential solvation of ionic intermediates in polar versus non-polar media accounts for these selectivity differences [4].

Green Chemistry Innovations (Solvent-Free Methods, Sustainable Catalysts)

Green chemistry principles have driven significant innovations in 2'-hydroxyacetophenone synthesis, focusing on solvent elimination, catalyst sustainability, and energy efficiency [29] [30] [31]. These approaches address environmental concerns while often providing superior synthetic performance compared to traditional methods [33].

Mechanochemical synthesis using ball mills represents a paradigm shift toward solvent-free reaction conditions [1] [35]. This approach achieves quantitative conversions in reaction times as short as 90 minutes while completely eliminating organic solvents [1]. The mechanochemical method can be scaled to multigram quantities using twin-screw extruders, providing continuous processing capabilities with residence times of only 3 minutes [35]. The environmental impact assessment using Eco-scale methodology demonstrates superior performance compared to traditional solution-based processes [35].

Microwave-assisted synthesis has emerged as an energy-efficient alternative that dramatically reduces reaction times while maintaining high yields [9] [29]. The use of acidic aluminum oxide-zinc chloride catalyst systems under microwave irradiation achieves 76% to 87% yields in 5 to 6 minutes, representing a significant improvement over conventional heating methods that require 300 minutes for comparable results [9]. The microwave approach eliminates the need for organic solvents while providing excellent energy efficiency through selective heating mechanisms [29].

Sustainable catalyst development has focused on replacing traditional Lewis acids with environmentally benign alternatives [30] [33]. Para-toluenesulfonic acid serves as a biodegradable, non-toxic catalyst that can achieve comparable results to aluminum trichloride under solvent-free conditions [30]. This organic acid catalyst provides yields of 42% to 46% with excellent regioselectivity favoring the ortho isomer (90:10 ratio) [30]. The catalyst demonstrates thermal stability and can be easily recovered and recycled [30].

Sulfated zirconia has been developed as a genuinely catalytic solid acid for Fries rearrangement reactions [33]. This heterogeneous catalyst operates under solvent-free conditions and can be recovered and reused multiple times without significant activity loss [33]. The solid acid approach eliminates the need for stoichiometric Lewis acid quantities and simplifies product workup procedures [33].

Ionic liquid media provide another sustainable approach that combines catalyst and solvent functions [2] [32]. The use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate enables high selectivity and thermal stability while avoiding volatile organic solvents [32]. Ionic liquids can be recycled and reused multiple times, reducing overall environmental impact [32]. The enhanced selectivity in ionic liquid media results from the unique solvation properties and the ability to stabilize specific reaction intermediates [2].

Synthetic MethodCatalystTemperature (°C)Reaction TimeYield (%)Green Chemistry Score
Classical Fries Rearrangement (AlCl₃)AlCl₃ (3-8 equiv)120-1601.5-5 h58-88Low
Classical Fries Rearrangement (ZnCl₂)ZnCl₂ (1.1-1.5 equiv)120-1601.5-5 h69-87Low
Mechanochemical Fries RearrangementAlCl₃ (3-8 equiv) + ball mill75-1003 min (extruder)61-71High
Microwave-Assisted FriesAcidic Al₂O₃-ZnCl₂Microwave heating5-6 min76-87High
Direct AcetylationBase (NaOH/Pyridine)20-302-3 h59-99Moderate
Biocatalytic RouteEpoxide hydrolase + ADH25-3724-48 h10Very High
Ionic Liquid-Enhanced FriesAlCl₃ + ionic liquid1301.5 h77Moderate
Solvent-Free PTSA Catalysisp-Toluenesulfonic acid90-16030 min42-46High
ParameterValueConversion (%)Para:Ortho RatioNotes
Temperature Effect (°C)60~40High paraKinetic control favors para
Temperature Effect (°C)12058-72BalancedOptimal synthetic temperature
Temperature Effect (°C)165~85High orthoThermodynamic control favors ortho
Catalyst Loading (equiv)3.033±2~1:1Low conversion with minimal catalyst
Catalyst Loading (equiv)5.572~1:1Good balance of conversion/selectivity
Catalyst Loading (equiv)8.088~1:1High conversion but excess catalyst
Solvent PolarityPolar (acetone)702.4:1Moderate selectivity
Solvent PolarityNon-polar (mesitylene)QuantitativeHigh paraBest para selectivity

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Hydrogen Bonding Patterns

The crystallographic analysis of 2'-Hydroxyacetophenone reveals strong intramolecular hydrogen bonding between the acetyl oxygen atom and the hydroxyl proton [1] [2]. This O-H···O=C interaction stabilizes the molecule in a syn/syn conformation with a Cs symmetry, where all atoms lie in the molecular plane except the methyl hydrogen atoms [1]. The hydrogen bond length is approximately 1.7-1.9 Å based on theoretical calculations [1].

In crystal structures of 2'-Hydroxyacetophenone derivatives, intermolecular hydrogen bonding networks are observed. Studies on related compounds show that N-bonded hydrogen atoms form hydrogen bonds to symmetry-related water molecules in hydrated forms [3] [4]. The crystal packing exhibits supramolecular tubes aligned along crystallographic axes, connected through C-H···O interactions [4].

π-Stacking Interactions

The aromatic ring system of 2'-Hydroxyacetophenone participates in π-π stacking interactions in the solid state [5] [6]. These interactions are characterized by:

  • Slip-stacked geometries that minimize steric repulsion while maximizing dispersion forces [7]
  • Interlayer separations of approximately 3.4-3.6 Å typical for aromatic stacking [8] [9]
  • Enhanced dispersion due to the planar sp² carbon network structure [7]

Research demonstrates that hydrogen bonding affects π-stacking strength. The presence of hydrogen bonds leads to π depletion, which affects the aromatic character and increases the strength of π-π stacking interactions [8] [9].

Interaction TypeDistance (Å)Energy (kJ/mol)Geometric Parameters
O-H···O=C (intramolecular)1.7-1.9-25 to -35O···O: 2.5-2.7 Å, ∠OHO: 140-160°
π-π stacking3.4-3.6-15 to -25Centroid-centroid: 3.8-4.2 Å
C-H···O2.4-2.8-8 to -15C···O: 3.2-3.6 Å, ∠CHO: 120-140°
C-H···π2.7-3.2-10 to -18H···centroid: 2.7-3.2 Å

Conformational Analysis of Ortho-Substituted Derivatives

Conformational Preferences

Theoretical calculations reveal four possible conformers for 2'-Hydroxyacetophenone based on the syn/anti orientations of the carbonyl and hydroxyl groups [1]. The global minimum (syn/syn) is stabilized by the intramolecular hydrogen bond, with other conformers lying 45-55 kJ/mol higher in energy [1].

The conformational landscape is characterized by:

  • Syn/syn conformer: Global minimum with strong O-H···O=C hydrogen bond
  • Anti/anti conformer: 46.3 kJ/mol higher, methyl group faces hydroxyl oxygen
  • Syn/anti conformer: 55.2 kJ/mol higher
  • Anti/syn conformer: 48.7 kJ/mol higher

Tautomeric Equilibrium Studies

Dynamic studies reveal that 2'-Hydroxyacetophenone can exist in tautomeric equilibrium between keto and enol forms [10] [11]. The keto form predominates in solution due to:

  • Aromatic stabilization of the phenyl ring
  • Intramolecular hydrogen bonding in the keto form
  • Solvent effects that stabilize the keto tautomer [12] [11]

Barrier to Internal Rotation

The methyl internal rotation barrier has been experimentally determined as V₃ = 565.1(5) cm⁻¹ [1]. This value is:

  • Higher than acetophenone (V₃ = 627 cm⁻¹) [1]
  • Influenced by the ortho-hydroxyl substituent through electronic and steric effects
  • Comparable to other ortho-substituted acetophenones [1]

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C NMR Spectral Assignments

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2'-Hydroxyacetophenone in CDCl₃ exhibits characteristic signals [13] [14] [15]:

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
OH12.0-13.3s (broad)1HPhenolic hydroxyl
H-67.8-7.9dd1HAromatic (ortho to C=O)
H-47.4-7.5td1HAromatic meta
H-57.0-7.1td1HAromatic meta
H-36.9-7.0dd1HAromatic (ortho to OH)
CH₃2.6-2.7s3HAcetyl methyl

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed structural information [16] [17] [18]:

CarbonChemical Shift (δ, ppm)AssignmentMultiplicity
C=O200-202Acetyl carbonyls
C-1160-162Aromatic (ipso to C=O)s
C-2158-160Aromatic (ipso to OH)s
C-6133-135Aromatic CHd
C-4129-131Aromatic CHd
C-5120-122Aromatic CHd
C-3118-120Aromatic CHd
CH₃26-28Acetyl methylq

Dynamic NMR for Tautomeric Equilibrium Studies

Tautomeric Equilibrium Monitoring

Dynamic NMR studies reveal the keto-enol tautomeric equilibrium in 2'-Hydroxyacetophenone [12] [11] [19]. Variable temperature NMR experiments demonstrate:

  • Predominant keto form at room temperature (>95%)
  • Increased enol content at elevated temperatures
  • Solvent-dependent equilibrium with polar solvents favoring the keto form [11]

Exchange Kinetics

The rate of tautomeric exchange has been studied using dynamic NMR techniques [12] [19]:

  • Coalescence temperature: 60-80°C in DMSO-d₆
  • Activation energy: 45-55 kJ/mol for keto-enol interconversion
  • Exchange rate constant: 10²-10³ s⁻¹ at room temperature

Hydrogen Bonding Effects on NMR

The intramolecular hydrogen bond significantly affects NMR parameters [11] [20]:

  • Downfield shift of OH proton (δ 12.0-13.3 ppm)
  • Shielding effects on adjacent carbons
  • Coupling constant changes due to restricted rotation

Vibrational Spectroscopy (FT-IR, Raman)

Infrared Spectroscopic Analysis

FT-IR spectroscopy provides detailed information about functional groups and hydrogen bonding [21] [22] [23] [24]. Key vibrational frequencies include:

Functional GroupFrequency (cm⁻¹)IntensityAssignment
O-H stretch3200-3600broad, mediumPhenolic hydroxyl
C-H stretch (aromatic)3000-3100weak-mediumAromatic C-H
C-H stretch (aliphatic)2850-3000mediumMethyl C-H
C=O stretch1640-1680strongAcetyl carbonyl
C=C stretch1580-1620medium-strongAromatic ring
C-O stretch1300-1400mediumPhenolic C-O
C-H bend1450-1600mediumRing and methyl deformation

Hydrogen Bonding Effects on Vibrational Frequencies

The intramolecular hydrogen bond causes characteristic frequency shifts [25] [21]:

  • Broadening and red-shift of O-H stretch (Δν ≈ 200-400 cm⁻¹)
  • Blue-shift of C=O stretch due to hydrogen bonding (Δν ≈ 20-40 cm⁻¹)
  • Enhanced intensity of O-H deformation modes

Raman Spectroscopic Characteristics

Raman spectroscopy complements IR analysis by providing information on symmetric vibrations [26] [27] [28] [29]:

  • Strong aromatic ring breathing modes at 1000-1200 cm⁻¹
  • C=O stretch enhancement due to polarizability changes
  • Methyl deformation modes with characteristic intensity patterns
  • π-electron system vibrations providing structural information

Solvent Effects on Vibrational Frequencies

Studies in various solvents reveal frequency dependencies [29]:

  • Polar solvents cause further red-shift of O-H stretch
  • Hydrogen bonding solvents affect carbonyl frequency
  • Concentration effects indicate intermolecular association

Mass Spectrometric Fragmentation Patterns

Electron Ionization Fragmentation

Mass spectrometric analysis of 2'-Hydroxyacetophenone shows characteristic fragmentation patterns under electron ionization conditions [30] [31] [32] [33]:

m/zRelative Intensity (%)Fragment IonFragmentation Process
136Variable (5-50)[M]⁺-Molecular ion peak
121100 (base peak)[M-CH₃]⁺-Loss of methyl radical (α-cleavage)
9360-80[C₆H₅OH]⁺-Loss of acetyl group [M-COCH₃]
7720-40[C₆H₅]⁺Phenyl cation from phenol
6510-30[C₅H₅]⁺Cyclopentadienyl cation
4330-50[CH₃CO]⁺Acetyl cation (α-cleavage product)
395-15[C₃H₃]⁺Propargyl cation
2910-25[CHO]⁺Formyl cation
155-20[CH₃]⁺Methyl cation

Primary Fragmentation Pathways

The α-cleavage mechanism dominates the fragmentation pattern [30] [31] [34]:

  • Primary α-cleavage: Loss of methyl radical to form [M-15]⁺- (m/z 121)
  • Secondary fragmentation: Loss of carbon monoxide from acetyl fragment
  • Aromatic rearrangements: Formation of tropylium-type ions
  • Ring contractions: Formation of C₅H₅⁺ from phenyl fragments

McLafferty Rearrangement

Although less prominent than α-cleavage, McLafferty rearrangement can occur [31] [34]:

  • Rearrangement product: Formation of phenol molecular ion (m/z 94)
  • Neutral loss: Ketene (C₂H₂O, 42 Da)
  • Driving force: Stabilization through hydrogen transfer

Ortho Effect in Fragmentation

The ortho-hydroxyl group influences fragmentation patterns [30] [32]:

  • Enhanced molecular ion stability due to intramolecular hydrogen bonding
  • Preferential loss of acetyl group over other substituents
  • Formation of stable phenolic fragments
  • Reduced McLafferty rearrangement compared to meta/para isomers

Chemical Ionization Patterns

Under chemical ionization conditions (methane reagent gas) [35]:

  • Enhanced [M+1]⁺ quasi-molecular ion formation
  • Reduced fragmentation compared to electron ionization
  • Stable [M+1]⁺ base peak with minimal fragment ions
  • Useful for molecular weight confirmation

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Liquid
Clear light yellow liquid; [Sigma-Aldrich MSDS]

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Boiling Point

213.00 °C. @ 717.00 mm Hg

Heavy Atom Count

10

Density

d20 1.13
1.127-1.133

LogP

1.92 (LogP)
1.92

Appearance

Clear Colourless Oil

Melting Point

4 - 6 °C

UNII

3E533Z76W0

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 155 of 227 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 72 of 227 companies with hazard statement code(s):;
H302 (34.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00748 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

118-93-4

Metabolism Metabolites

2'-Hydroxyacetophenone is a known human metabolite of 2'-methoxyacetophenone.

Wikipedia

2'-hydroxyacetophenone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Ethanone, 1-(2-hydroxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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